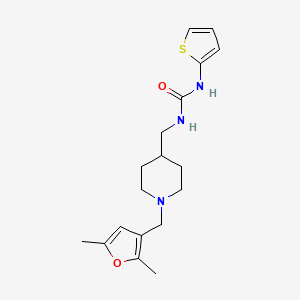
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H27N3O2S, with a molecular weight of approximately 361.5 g/mol. The structure features a piperidine core, a furan moiety, and a thiophenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O2S |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 1234860-34-4 |
Biological Activity Overview
- Anticancer Properties : Research indicates that compounds similar to This compound exhibit significant anticancer activities. Its mechanism may involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been linked to inhibition of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both critical in cancer biology.
- Immune Modulation : The compound has shown potential as an agonist for Toll-like receptors (TLRs), particularly TLR2. Activation of TLRs can enhance immune responses by stimulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This immune modulation can be beneficial in cancer therapies by enhancing the body's ability to fight tumors .
- Antimycobacterial Activity : Preliminary studies have indicated that urea derivatives with similar structures can exhibit antimycobacterial properties against Mycobacterium tuberculosis. The presence of specific functional groups in the urea structure contributes to this activity, making it a candidate for further development in tuberculosis treatment .
The biological activity of This compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound potentially inhibits kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
- TLR Activation : By activating TLRs, the compound can trigger downstream signaling cascades involving MyD88 and NF-kB pathways, resulting in enhanced immune responses against tumors and infections .
Research Findings
Recent studies have focused on synthesizing derivatives of thiophene and urea compounds to evaluate their biological activities:
Case Study: TLR Agonist Activity
A study evaluated several urea analogues for their ability to activate TLRs. The findings revealed that certain modifications in the structure significantly enhanced their agonistic activity towards TLR2, suggesting that structural optimization could lead to more potent immunomodulatory agents .
Anticancer Efficacy
In vitro assays demonstrated that compounds with similar scaffolds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating substantial anticancer potential. For instance, derivatives were tested against breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines, showing promising results .
Propiedades
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-13-10-16(14(2)23-13)12-21-7-5-15(6-8-21)11-19-18(22)20-17-4-3-9-24-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZITQIWLSJJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














